(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Descripción
Propiedades
IUPAC Name |
(2Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-21-17-3-4-19-18(13-25(14-27-19)12-16-2-1-7-24-11-16)22(17)28-20(21)10-15-5-8-23-9-6-15/h1-11H,12-14H2/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVAVNWEWMCGKA-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound with potential pharmacological applications. Its complex structure suggests a diverse range of biological activities, particularly in enzyme inhibition and antibacterial properties. This article reviews existing literature on its biological activity, synthesizing findings from various studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H17N3O3
- Molecular Weight : 371.4 g/mol
- CAS Number : 951986-39-3
Enzyme Inhibition
Studies have shown that compounds similar to (Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exhibit significant enzyme inhibitory activities. For instance:
- Urease Inhibition : Compounds in this class have demonstrated strong inhibitory effects against urease, an enzyme linked to various pathological conditions including peptic ulcers and kidney stones. The IC50 values for related compounds ranged from 1.13 µM to 6.28 µM, indicating high potency compared to standard inhibitors like thiourea (IC50 = 21.25 µM) .
- Acetylcholinesterase Inhibition : Some derivatives have also been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial in the treatment of Alzheimer's disease. Effective inhibitors can enhance cholinergic transmission and improve cognitive function .
Antibacterial Activity
The antibacterial potential of (Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one has been explored through various screening assays:
- Screening Results : Similar compounds exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The observed activity suggests a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Urease Inhibition Mechanism
In a study investigating the mechanism of action for urease inhibitors, it was found that the binding interactions of these compounds with urease involved static fluorescence quenching mechanisms. This indicates the formation of non-fluorescent complexes that effectively inhibit enzyme activity .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Benzothiazole BTA | 2.8 | Static quenching |
| Benzimidazole BIA | 5.6 | Mixed inhibition |
Case Study 2: Antibacterial Efficacy
A comparative analysis of various derivatives against common bacterial pathogens revealed that certain structural modifications significantly enhanced antibacterial efficacy. For example, compounds with additional pyridine rings demonstrated increased activity against Staphylococcus aureus and Escherichia coli .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The benzofuro-oxazinone scaffold is highly modular, with substituent variations significantly altering physicochemical and biological properties. Below is a detailed comparison of the target compound with three analogs from the literature:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Molecular Weight: The target compound (397.4 g/mol) is lighter than analogs with bulkier substituents (e.g., 489.5 g/mol for the trimethoxybenzyl derivative ). Lower molecular weight may improve metabolic stability.
Electronic and Solubility Profiles :
- Pyridine substituents (target compound) confer basicity and moderate solubility compared to methoxy-rich analogs .
- Methoxy groups in analogs enhance hydrophilicity but may reduce blood-brain barrier penetration.
Stereochemical Considerations: The Z-configuration at C2 is conserved across analogs, suggesting a preference for this geometry in maintaining planarity of the benzofuro-oxazinone core .
Research Implications :
- Medicinal Chemistry : The target compound’s dual pyridine motifs could optimize interactions with metal ions or aromatic residues in enzyme active sites, as seen in kinase inhibitors .
- Drug Design : Structural analogs with methoxy groups highlight trade-offs between solubility and bioavailability, guiding lead optimization efforts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?
- Methodological Answer : Synthesis of complex heterocyclic systems like this compound typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and stereoselective formation of the (Z)-configuration. A general approach could involve:
Core Benzofurooxazinone Formation : Use of microwave-assisted or solvent-free conditions to optimize cyclization efficiency.
Pyridine Substituent Introduction : Employing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyridinylmethyl group attachment.
Stereochemical Control : Utilize chiral auxiliaries or catalysts to favor the (Z)-isomer, validated by NMR (nuclear Overhauser effect) and X-ray crystallography .
Q. What analytical techniques are critical for characterizing its structure and purity?
- Methodological Answer :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals from fused aromatic systems.
- Purity Assessment : Reverse-phase HPLC with UV/Vis detection (λ = 254–280 nm) and charged aerosol detection (CAD) for non-chromophoric impurities.
- Stereochemical Validation : X-ray crystallography for absolute configuration determination, supplemented by circular dichroism (CD) spectroscopy if crystalline samples are unavailable .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its biological activity while minimizing false-positive results?
- Methodological Answer :
- Assay Design : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to confirm target engagement. For example:
Primary Screen : Fluorescence polarization (FP) assay for binding affinity to a hypothesized target (e.g., kinase or receptor).
Secondary Validation : Isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters.
- Control Strategies : Include counter-screens against related off-target proteins and use of inactive stereoisomers (e.g., (E)-configuration) as negative controls .
Q. What strategies mitigate discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Data Reconciliation Workflow :
Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better reflect experimental conditions.
Experimental Validation : Perform mutagenesis studies on predicted binding pockets to confirm residue-specific interactions.
Dynamic Simulations : Run molecular dynamics (MD) simulations (>100 ns) to assess conformational stability of ligand-receptor complexes.
- Contradiction Analysis : Cross-reference results with structural analogs (e.g., pyridinylmethyl-substituted benzofurooxazinones) to identify scaffold-specific limitations .
Q. How can environmental fate studies be structured to assess its persistence and transformation products?
- Methodological Answer :
- Experimental Framework :
Abiotic Degradation : Conduct hydrolysis studies at varying pH (2–12) and UV exposure to simulate sunlight-mediated degradation.
Biotic Transformation : Use soil microcosms or activated sludge systems to identify microbial metabolites via LC-QTOF-MS.
- Data Interpretation : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential and ecotoxicity endpoints (e.g., LC50 for Daphnia magna) .
Q. What advanced spectroscopic methods resolve ambiguities in its reactive intermediate characterization?
- Methodological Answer :
- In Situ Techniques :
Time-Resolved IR Spectroscopy : Monitor transient intermediates during photochemical or thermal reactions.
Cryo-Trapping NMR : Stabilize short-lived species at low temperatures (<–50°C) for structural elucidation.
- Computational Support : Use density functional theory (DFT) to simulate vibrational spectra (IR/Raman) and match experimental peaks .
Data Contradiction and Theoretical Framework
Q. How should researchers address conflicting reports on its antioxidant vs. pro-oxidant effects?
- Methodological Answer :
- Mechanistic Studies :
ROS Scavenging Assays : Use electron paramagnetic resonance (EPR) to detect hydroxyl radical (•OH) and superoxide (O₂•⁻) quenching.
Cellular Redox Profiling : Measure glutathione (GSH/GSSG) ratios and thiobarbituric acid reactive substances (TBARS) in treated cell lines.
- Contextual Factors : Account for concentration-dependent effects (e.g., antioxidant at nM-µM vs. pro-oxidant at mM) and cell-type specificity .
Q. What theoretical frameworks guide its application in multi-target drug discovery?
- Methodological Answer :
- Network Pharmacology : Map compound-target interactions using databases like STRING or KEGG to identify synergistic pathways.
- Polypharmacology Index : Calculate ligand efficiency metrics (e.g., ligand lipophilic efficiency, LE) to balance potency and selectivity.
- Validation : Use CRISPR-Cas9 knockout models to confirm critical targets in disease-relevant phenotypes .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
